molecular formula C16H19ClN2O3 B4974113 ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate

ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate

Cat. No. B4974113
M. Wt: 322.78 g/mol
InChI Key: VXKRKLUEACCCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Other studies have investigated the compound's potential as an inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate varies depending on the specific application being studied. As a fluorescent probe for ROS detection, the compound is believed to undergo a reaction with ROS that results in a fluorescence signal. As an inhibitor of CK2, the compound is believed to bind to the enzyme and prevent its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the specific application being studied. In studies of the compound's potential as a fluorescent probe for ROS detection, the compound has been shown to have low cytotoxicity and minimal effects on cellular metabolism. In studies of the compound's potential as an inhibitor of CK2, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate in lab experiments is its potential as a fluorescent probe for ROS detection. This could provide a non-invasive and sensitive method for detecting ROS in living cells. One limitation of using the compound is its potential toxicity and effects on cellular metabolism, which could impact the results of experiments.

Future Directions

There are several potential future directions for research on ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate. One area of research could focus on optimizing the compound's structure to improve its selectivity and sensitivity as a fluorescent probe for ROS detection. Another area of research could focus on developing derivatives of the compound with improved potency and selectivity as inhibitors of CK2. Additionally, the compound could be studied for its potential applications in other areas of scientific research, such as imaging and drug delivery.

Synthesis Methods

The synthesis of ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate involves a multi-step process that includes the reaction of 8-methylquinoline-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-1-propanol to form the corresponding amide. The amide is then reacted with ethyl chloroformate to yield the final product.

properties

IUPAC Name

ethyl 6-chloro-4-(2-hydroxypropylamino)-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-4-22-16(21)13-8-19-14-9(2)5-11(17)6-12(14)15(13)18-7-10(3)20/h5-6,8,10,20H,4,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRKLUEACCCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.